

# ASTRAL Clinical Trials: Application Notes and Protocols for Velpatasvir

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Velpatasvir**

Cat. No.: **B611656**

[Get Quote](#)

This document provides detailed application notes and protocols for the ASTRAL clinical trials, which evaluated the efficacy and safety of the fixed-dose combination of Sofosbuvir and **Velpatasvir** for the treatment of Hepatitis C Virus (HCV) infection. The information is intended for researchers, scientists, and drug development professionals.

## Introduction

The ASTRAL clinical trial program was a series of pivotal Phase 3 studies designed to assess the pan-genotypic efficacy and safety of a once-daily regimen of sofosbuvir (SOF), an HCV NS5B polymerase inhibitor, and **velpatasvir** (VEL), an HCV NS5A inhibitor.<sup>[1][2][3]</sup> The program included several key trials: ASTRAL-1, ASTRAL-2, ASTRAL-3, and ASTRAL-4, each focusing on different HCV genotypes and patient populations, including those with and without compensated cirrhosis and those with decompensated cirrhosis.<sup>[1]</sup>

## Mechanism of Action

The combination of Sofosbuvir and **Velpatasvir** targets two essential proteins for HCV replication.<sup>[3][4]</sup> Sofosbuvir is a nucleotide analog that, after intracellular metabolism to its active triphosphate form, inhibits the HCV NS5B RNA-dependent RNA polymerase, acting as a chain terminator and preventing viral RNA replication.<sup>[3][5]</sup> **Velpatasvir** is a potent inhibitor of the HCV NS5A protein, which is crucial for both viral replication and the assembly of new virus particles.<sup>[3][4]</sup> The dual mechanism of action provides a high barrier to resistance and broad activity across all major HCV genotypes.<sup>[3]</sup>



[Click to download full resolution via product page](#)

**Caption:** Mechanism of Action of Sofosbuvir and **Velpatasvir**.

# ASTRAL Clinical Trial Design

The ASTRAL trials were designed as multicenter, randomized, and in some cases, placebo-controlled or active-comparator-controlled studies.<sup>[6][7][8]</sup> The overarching goal was to evaluate the efficacy, safety, and tolerability of a 12-week course of a fixed-dose combination of 400 mg of sofosbuvir and 100 mg of **velpatasvir**.<sup>[9]</sup>



[Click to download full resolution via product page](#)

**Caption:** General Workflow of the ASTRAL Clinical Trials.

## Experimental Protocols

### Patient Population

The ASTRAL trials enrolled adult patients with chronic HCV infection across genotypes 1 through 6.<sup>[1][9]</sup> Key inclusion criteria generally included a screening HCV RNA level of  $\geq 10,000$  IU/mL.<sup>[7][10]</sup> Patients could be treatment-naïve or treatment-experienced, with prior treatment failure with interferon-based regimens allowed.<sup>[7]</sup> Patients with compensated cirrhosis were included in ASTRAL-1, -2, and -3.<sup>[1]</sup> ASTRAL-4 specifically enrolled patients with decompensated cirrhosis (Child-Pugh class B).<sup>[1][11]</sup> Exclusion criteria included prior treatment with an NS5A or NS5B inhibitor.<sup>[7]</sup> All patients were required to provide written informed consent.<sup>[12]</sup>

### Study Design and Treatment Regimens

- ASTRAL-1: A randomized, double-blind, placebo-controlled trial in patients with HCV genotypes 1, 2, 4, 5, or 6.<sup>[1][6]</sup> Patients were randomized in a 5:1 ratio to receive either the

fixed-dose combination of sofosbuvir (400 mg)/**velpatasvir** (100 mg) or a placebo for 12 weeks.[10]

- ASTRAL-2: A randomized, open-label trial comparing 12 weeks of sofosbuvir/**velpatasvir** with 12 weeks of the standard-of-care treatment of sofosbuvir plus ribavirin in patients with HCV genotype 2.[1][7][8]
- ASTRAL-3: A randomized, open-label trial comparing 12 weeks of sofosbuvir/**velpatasvir** with 24 weeks of sofosbuvir plus ribavirin in patients with HCV genotype 3.[1][8][13]
- ASTRAL-4: A randomized, open-label trial in patients with decompensated cirrhosis (Child-Pugh class B) across all genotypes.[1][11] Patients were randomized to one of three arms: sofosbuvir/**velpatasvir** for 12 weeks, sofosbuvir/**velpatasvir** plus ribavirin for 12 weeks, or sofosbuvir/**velpatasvir** for 24 weeks.[1][11][14]

## Efficacy and Safety Assessments

The primary efficacy endpoint for all ASTRAL studies was Sustained Virologic Response 12 weeks after the cessation of treatment (SVR12), defined as an HCV RNA level below the lower limit of quantification.[1][8] Safety was monitored through the collection of adverse events, serious adverse events, and laboratory abnormalities throughout the studies.[1][15]

## Quantitative Data Summary

The following tables summarize the key efficacy and demographic data from the ASTRAL trials.

### ASTRAL-1: Genotypes 1, 2, 4, 5, 6

| Characteristic            | Sofosbuvir/Velpatasvir<br>(n=624) | Placebo (n=116) |
|---------------------------|-----------------------------------|-----------------|
| Mean Age (years)          | 54                                | 54              |
| Male (%)                  | 60                                | 60              |
| HCV Genotype 1 (%)        | 53                                | 53              |
| HCV Genotype 2 (%)        | 17                                | 17              |
| HCV Genotype 4 (%)        | 19                                | 19              |
| HCV Genotype 5 (%)        | 6                                 | 0               |
| HCV Genotype 6 (%)        | 7                                 | 7               |
| Cirrhosis (%)             | 19                                | 20              |
| Treatment-Experienced (%) | 32                                | 33              |
| SVR12 Rate (%)            | 99                                | 0               |

Source:[1][10]

## ASTRAL-2: Genotype 2

| Characteristic            | Sofosbuvir/Velpatasvir<br>(n=134) | Sofosbuvir + Ribavirin<br>(n=132) |
|---------------------------|-----------------------------------|-----------------------------------|
| Mean Age (years)          | 57                                | 57                                |
| Male (%)                  | 64                                | 55                                |
| Cirrhosis (%)             | 14                                | 14                                |
| Treatment-Experienced (%) | 14                                | 15                                |
| SVR12 Rate (%)            | 99                                | 94                                |

Source:[1][7][8]

## ASTRAL-3: Genotype 3

| Characteristic            | Sofosbuvir/Velpatasvir<br>(n=277) | Sofosbuvir + Ribavirin<br>(n=275) |
|---------------------------|-----------------------------------|-----------------------------------|
| Mean Age (years)          | 49                                | 50                                |
| Male (%)                  | 61                                | 63                                |
| Cirrhosis (%)             | 29                                | 30                                |
| Treatment-Experienced (%) | 26                                | 26                                |
| SVR12 Rate (%)            | 95                                | 80                                |

Source:[1][8][13]

## ASTRAL-4: Decompensated Cirrhosis (Child-Pugh B)

| Treatment Arm              | N  | SVR12 Rate (%) |
|----------------------------|----|----------------|
| SOF/VEL for 12 weeks       | 90 | 83             |
| SOF/VEL + RBV for 12 weeks | 87 | 94             |
| SOF/VEL for 24 weeks       | 90 | 86             |

Source:[1][11][14][16]

## Safety and Tolerability

Across the ASTRAL-1, -2, and -3 trials, the 12-week regimen of sofosbuvir/**velpatasvir** was well-tolerated.[1] The most common adverse events reported were headache, fatigue, and nausea, with rates similar to the placebo group in ASTRAL-1.[1][15] Serious adverse events were infrequent.[15] In the ASTRAL-4 study of patients with decompensated cirrhosis, the most common adverse events were fatigue, nausea, and headache.[1] Anemia was more common in the ribavirin-containing arm.[1] The majority of serious adverse events and deaths in ASTRAL-4 were associated with advanced liver disease.[1]

## Conclusion

The ASTRAL clinical trial program demonstrated the high efficacy and favorable safety profile of a 12-week, once-daily, single-tablet regimen of sofosbuvir/**velpatasvir** for the treatment of HCV genotypes 1 through 6.<sup>[1]</sup> The regimen proved effective in both treatment-naïve and -experienced patients, including those with compensated cirrhosis.<sup>[1]</sup> For the more difficult-to-treat population of patients with decompensated cirrhosis, the addition of ribavirin or extension of treatment to 24 weeks resulted in high SVR12 rates.<sup>[1][17]</sup> These findings established sofosbuvir/**velpatasvir** as a key component of modern, pan-genotypic HCV therapy.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. gilead.com [gilead.com]
- 2. drugs.com [drugs.com]
- 3. drugs.com [drugs.com]
- 4. youtube.com [youtube.com]
- 5. Sofosbuvir/velpatasvir: A promising combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. Efficacy and Safety of Sofosbuvir/Velpatasvir in Patients With Chronic Hepatitis C Virus Infection Receiving Opioid Substitution Therapy: Analysis of Phase 3 ASTRAL Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. depts.washington.edu [depts.washington.edu]
- 11. askgileadmedical.com [askgileadmedical.com]
- 12. ASTRAL- a Clinical Study to Assess the Efficacy and Toxicity of High-dose Chemotherapy [ctv.veeva.com]
- 13. depts.washington.edu [depts.washington.edu]

- 14. [depts.washington.edu](http://depts.washington.edu) [depts.washington.edu]
- 15. Making sure you're not a bot! [[lilloa.univ-lille.fr](http://lilloa.univ-lille.fr)]
- 16. [natap.org](http://natap.org) [natap.org]
- 17. [HCV-Trials.com](http://HCV-Trials.com) : A regularly updated website with all most recent clinical trials data in HCV infection [[hcv-trials.com](http://hcv-trials.com)]
- To cite this document: BenchChem. [ASTRAL Clinical Trials: Application Notes and Protocols for Velpatasvir]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611656#astral-clinical-trial-design-for-velpatasvir>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)